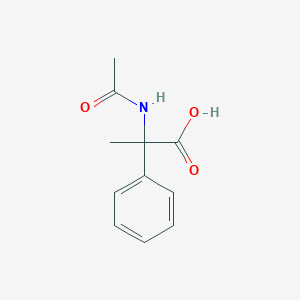

N-Acetyl-2-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

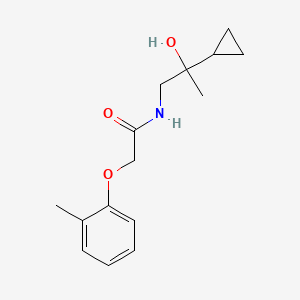

N-Acetyl-L-phenylalanine is an acetyl analog of L-phenylalanine . It is widely used as a reactant to synthesize methyl or ethyl esters of N-acetyl-L-phenylalanine, which are employed as versatile building blocks in peptide synthesis . It is also used in the preparation of aspartame and applied as an antidepressant .

Synthesis Analysis

A thorough study on the amidation conditions of N-acetyl-L-phenylalanine using TBTU and various bases is reported for the synthesis of 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-D-glucose (NAPA), a promising drug for the treatment of joint diseases . TBTU-mediated diastereoselective amidation reaction with 1,3,4,6-tetra-O-acetyl-β-D-glucosamine always gave racemization of N-acetyl-L-phenylalanine . The stereochemical retention under amidation conditions was studied in detail in the presence of different bases and via other control experiments, evidencing the possibility to reduce racemization using pyridine as base .Molecular Structure Analysis

The FT-IR and FT-Raman spectra of N-acetyl-L-phenylalanine were recorded and analyzed . Natural bond orbital analysis has been carried out for various intramolecular interactions that are responsible for the stabilization of the molecule . HOMO-LUMO energy gap has been computed with the help of density functional theory .Chemical Reactions Analysis

Amide bonds are mostly obtained through the condensation of carboxylic acids and amines, in a two-step reaction which starts with the activation of the carboxylic compound by a coupling agent/tertiary base pair and proceeds with the attack of the nucleophilic amine . The condensation of N-protected chiral amino acids is known to be accompanied by substantial racemization at the α proton .Applications De Recherche Scientifique

Enzyme-Catalyzed Synthesis

N-Acetyl-phenylalanine-glycinamide, a dipeptide derivative, has been synthesized via enzyme-catalyzed reactions. Specifically, alpha-chymotrypsin, a protease, is used in a biphasic system to catalyze this process, with factors like incubation time, temperature, enzyme activity, and pH playing significant roles in the yield of the dipeptide derivative (Ju et al., 2009).

Structural Analysis and Hydrolysis

The enzyme N-Acetyl-(R)-β-phenylalanine acylase, known for hydrolyzing the amide bond of N-acetyl-(R)-β-phenylalanine, has been characterized in structural studies. This enzyme has been isolated from organisms like Burkholderia sp. and Variovorax sp., and its structure-function relationships were analyzed (Kato et al., 2023).

Genetic Incorporation in Proteins

A method has been developed to genetically incorporate unnatural amino acids like m-acetyl-l-phenylalanine into proteins expressed in Escherichia coli. This allows for site-specific labeling of proteins with various derivatives, providing a powerful tool for protein structural and functional analysis in vitro or in vivo (Zhang et al., 2003).

Fluorescent Marker for Peptides and Proteins

N-acetyl-DL-(p-N',N'-dimethylamino)phenylalanine, a fluorescent marker, has been used to label peptides and proteins. This process introduces a new convenient fluorescent marker into a peptide or protein molecule, though it is not applicable to proteins due to certain limitations (Siemion et al., 1987).

Chiral Discrimination in Cyclodextrin Complexes

The molecular recognition of amino acid derivatives in β-cyclodextrin complexes was studied, focusing on N-acetyl-l-phenylalanine and N-acetyl- d-phenylalanine. This study sheds light on mechanisms of molecular recognition in crystal structures and their chiral discrimination (Alexander et al., 2002).

Drug Synthesis and Amidation Conditions

For the synthesis of drugs like 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), amidation conditions of N-acetyl-l-phenylalanine were studied in depth. This research is crucial for developing treatments for joint diseases (Sturabotti et al., 2023).

Electrochemical Sensors for Phenylalanine Detection

Electrochemical sensors and biosensors have been developed for detecting phenylalanine, an essential nutrient, in biological fluids. These sensors are important for diagnosing conditions like phenylketonuria (Dinu & Apetrei, 2020).

Pepsin-Catalyzed Reactions

The pH-dependence of pepsin-catalyzed hydrolysis of peptide substrates, including N-acetyl-l-phenylalanine, was investigated to understand the enzymatic hydrolysis mechanism (Cornish-Bowden & Knowles, 1969).

Metabolism of Phenylalanine in Plants and Conifers

The metabolism of phenylalanine in plants, particularly in conifers, has been studied, highlighting its role in connecting primary and secondary metabolism. Phenylalanine is crucial for the biosynthesis of phenylpropanoids and lignin, important constituents of wood (Pascual et al., 2016).

Biosynthesis in Bacteria

The biosynthesis of N-acetyl-L-phenylalanine in Escherichia coli K12 was studied, focusing on the enzymes involved in the acetylation process. This research provides insights into amino acid acetylation mechanisms in bacteria (Krishna et al., 1971).

Model Systems in Gas Phase

The structure of protected amino acids like Ac–Phe–OMe and its dimer were investigated in the gas phase. This research contributes to understanding peptide backbone conformational preferences and their competition with secondary structures (Gerhards & Unterberg, 2002).

Radiopharmaceuticals Development

N-acyl derivatives of L-phenylalanine have been used in the development of radiopharmaceuticals. This involves functionalizing L-histidine with an acetyl group for efficient, direct labeling of biomolecules (Pak et al., 2003).

Phenylalanine Production Optimization

The production of L-Phenylalanine, important in food and medicinal applications, was improved by identifying key enzymes in the metabolic pathway. This in vitro study aids in optimizing phenylalanine biosynthesis for commercial purposes (Ding et al., 2016).

Propriétés

IUPAC Name |

2-acetamido-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-11(2,10(14)15)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMOGBLDXPANBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-[3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2975067.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B2975071.png)

![Methyl 3-[(2-methylphenyl)amino]propanoate](/img/structure/B2975072.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2975081.png)

![5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2975082.png)

![7-bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B2975085.png)